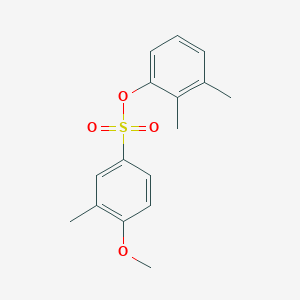

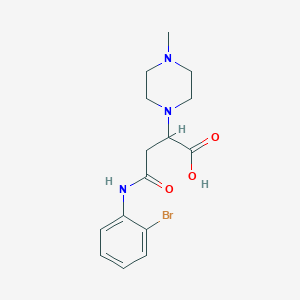

2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

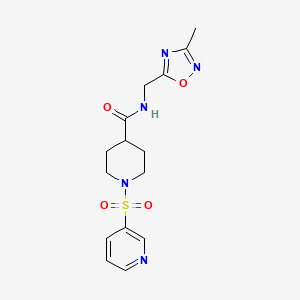

2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate (DMMS) is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. DMMS is a sulfonate ester that is commonly used as a reagent in organic synthesis. It is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Applications De Recherche Scientifique

Nonlinear Optical Materials

Research on 2,3-dimethylphenyl 4-methoxy-3-methylbenzenesulfonate and similar compounds has focused on their potential as nonlinear optical (NLO) materials. These materials are of interest due to their potential applications in optical data storage, frequency conversion, and electro-optic modulation. For instance, derivatives of this compound have been investigated for their second-harmonic generation (SHG) capabilities, a fundamental property for NLO applications. Studies reveal that certain derivatives, particularly those involving stilbazolium salts, show promising NLO properties and crystal growth conducive to practical applications. The exploration of these materials includes the synthesis of ionic stilbazolium salts with benzenesulfonates, highlighting the influence of different substituents on their NLO properties and crystallization behaviors. These efforts aim to develop materials with high NLO efficiency and stability, suitable for various optical and electro-optical applications (Yang et al., 2005), (Jian-Hui Yin et al., 2012).

Catalysis

Another significant area of research involves the use of compounds related to 2,3-dimethylphenyl 4-methoxy-3-methylbenzenesulfonate in catalysis. Specifically, water-soluble (phenoxy)imine palladium(II) complexes derived from similar compounds have been synthesized and shown to be effective catalysts in the methoxycarbonylation of alkenes. These complexes demonstrate high catalytic activity and selectivity, offering potential for industrial applications in the production of esters from alkenes. The research highlights the versatility of sulfonate derivatives in catalysis, particularly in reactions important for organic synthesis and industrial chemical processes (Saphan O. Akiri & S. Ojwach, 2021).

Organic Synthesis and Structural Analysis

Compounds analogous to 2,3-dimethylphenyl 4-methoxy-3-methylbenzenesulfonate have been utilized in various organic synthesis reactions, demonstrating the role of sulfonate esters in facilitating nucleophilic substitution reactions. Research in this area has provided insights into reaction mechanisms, showcasing the utility of these compounds in organic synthesis, especially in reactions involving intramolecular nucleophilic catalysis. Such studies are crucial for developing new synthetic methodologies and understanding the underlying principles of organic chemistry (M. S. Shashidhar et al., 1997).

Propriétés

IUPAC Name |

(2,3-dimethylphenyl) 4-methoxy-3-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4S/c1-11-6-5-7-16(13(11)3)20-21(17,18)14-8-9-15(19-4)12(2)10-14/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEWTIUBFMLBOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OS(=O)(=O)C2=CC(=C(C=C2)OC)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate](/img/structure/B2743102.png)

![[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2743105.png)

![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2743106.png)

![4-amino-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2743107.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(isobutylamino)propan-2-ol hydrochloride](/img/structure/B2743117.png)

![5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine](/img/structure/B2743121.png)